molecular formula C7H11N3O2 B6281444 1-butyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 74731-51-4

1-butyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6281444
CAS RN: 74731-51-4
M. Wt: 169.2
InChI Key:
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Description

1-butyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . The decarboxylation/click cascade reaction with propiolic acid has been reported using the sodium ascorbate/copper iodide reductive catalytic system .


Molecular Structure Analysis

The molecular formula of 1-butyl-1H-1,2,3-triazole-4-carboxylic acid is C3H3N3O2 . The average mass is 113.075 Da and the monoisotopic mass is 113.022530 Da .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. For instance, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, allows for the formation of triazole structures .


Physical And Chemical Properties Analysis

The 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Mechanism of Action

While the specific mechanism of action for 1-butyl-1H-1,2,3-triazole-4-carboxylic acid is not mentioned in the search results, triazoles in general are known to bind with a variety of enzymes and receptors in the biological system . For example, the 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-butyl-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of butyl azide with ethyl propiolate to form 1-butyl-1H-1,2,3-triazole-4-carboxylate, which is then hydrolyzed to yield the desired product.", "Starting Materials": ["Butyl azide", "Ethyl propiolate", "Sodium hydroxide", "Water", "Acetic acid", "Diethyl ether"], "Reaction": [ "Step 1: Add butyl azide to a solution of ethyl propiolate in diethyl ether and stir at room temperature for several hours.", "Step 2: Add a solution of sodium hydroxide in water to the reaction mixture and stir for several hours.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Acidify the aqueous layer with acetic acid and extract the product with diethyl ether.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

74731-51-4

Product Name

1-butyl-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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